3-cyano-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide
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Overview
Description
3-cyano-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a complex organic compound that features a cyano group, a thiophene ring, and a cyclopropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction such as the Suzuki–Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated cyclopropyl intermediate.
Formation of the Benzamide Core: The final step involves the reaction of the intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
3-cyano-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-cyano-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A potent and selective RORC2 inverse agonist.
N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: A compound with a similar benzamide core but different heterocyclic substituents.
Uniqueness
3-cyano-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is unique due to its combination of a cyclopropyl group, a thiophene ring, and a cyano group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-9-12-2-1-3-13(8-12)15(19)18-11-16(5-6-16)14-4-7-20-10-14/h1-4,7-8,10H,5-6,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQJIXSFBOQPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC(=C2)C#N)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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